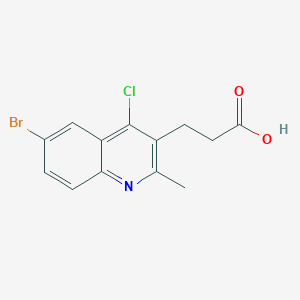
2-butyryl-5,5-dimethyl-1,3-cyclohexanedione O-ethyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyryl-5,5-dimethyl-1,3-cyclohexanedione O-ethyloxime, commonly known as BDMC-OEt, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of curcumin, a natural compound found in turmeric, and has been shown to have a variety of biological effects.
Mechanism of Action
The mechanism of action of BDMC-OEt is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. BDMC-OEt has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
BDMC-OEt has been shown to have a variety of biochemical and physiological effects in cells and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in inflammation. BDMC-OEt has also been shown to increase the expression of antioxidant enzymes such as SOD and catalase, and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using BDMC-OEt in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and anti-inflammatory therapy. However, its solubility in aqueous solutions can be limited, which can make it difficult to use in certain experimental settings. Additionally, the mechanism of action of BDMC-OEt is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on BDMC-OEt. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanisms of action of BDMC-OEt and its potential applications in various disease models. Finally, there is a need for clinical trials to investigate the safety and efficacy of BDMC-OEt in humans.
Synthesis Methods
BDMC-OEt can be synthesized through a multi-step process involving the reaction of curcumin with various reagents. One common method involves the reaction of curcumin with butyryl chloride, followed by the addition of ethyl hydroxylamine to form the O-ethyloxime derivative.
Scientific Research Applications
BDMC-OEt has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, BDMC-OEt has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, BDMC-OEt has been investigated for its potential use in treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
(3E)-2-butanoyl-3-ethoxyimino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-7-11(16)13-10(15-18-6-2)8-14(3,4)9-12(13)17/h13H,5-9H2,1-4H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEDERZXNLGIFA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(=NOCC)CC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1/C(=N/OCC)/CC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-2-butanoyl-3-ethoxyimino-5,5-dimethylcyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

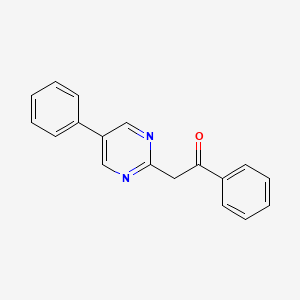

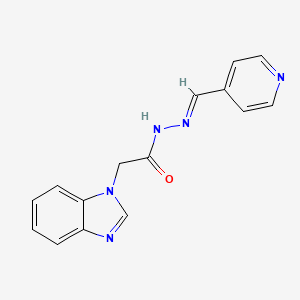
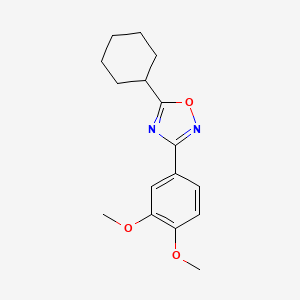

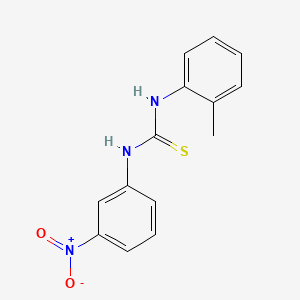
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
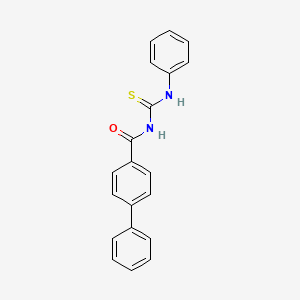
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)
